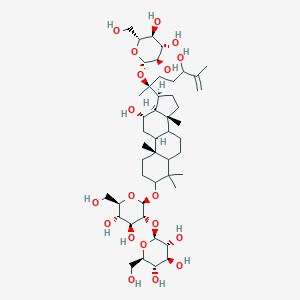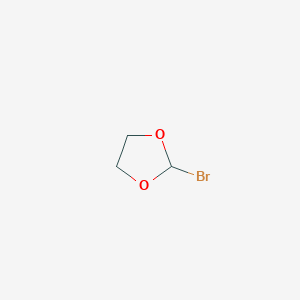
2-Bromo-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1,3-dioxolane is a chemical compound that is commonly used in scientific research. It is a cyclic ether that contains a bromine atom and two oxygen atoms. This compound is often used as a solvent, reagent, and intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of 2-Bromo-1,3-dioxolane is not well understood. However, it is known to react with various nucleophiles such as amines, alcohols, and thiols. The reaction produces a variety of products depending on the nature of the nucleophile. Additionally, 2-Bromo-1,3-dioxolane is known to undergo ring-opening reactions in the presence of strong nucleophiles such as hydroxide ions.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 2-Bromo-1,3-dioxolane. However, it is known to be a mild irritant to the skin and eyes. It is also considered to be a low toxicity compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Bromo-1,3-dioxolane in lab experiments is its ability to act as a solvent for a wide range of organic compounds. It is also a useful reagent for the synthesis of other compounds. However, one of the limitations of using 2-Bromo-1,3-dioxolane is its low boiling point, which can make it difficult to handle in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 2-Bromo-1,3-dioxolane in scientific research. One potential direction is the development of new synthetic routes for the production of this compound. Another direction is the exploration of its potential as a reagent for the synthesis of new materials such as polymers and resins. Additionally, further research is needed to understand the mechanism of action of this compound and its potential applications in various fields.
Synthesemethoden
The synthesis of 2-Bromo-1,3-dioxolane can be achieved through several methods. One of the most common methods is the reaction of 2-bromopropanol with ethylene oxide in the presence of a strong base such as sodium hydroxide. The reaction produces 2-Bromo-1,3-dioxolane as the main product. Other methods include the reaction of 2-bromopropanol with paraformaldehyde and the reaction of 2-bromopropanol with acetaldehyde in the presence of a strong acid such as sulfuric acid.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1,3-dioxolane has a wide range of applications in scientific research. It is commonly used as a solvent for various organic compounds and as a reagent for the synthesis of other compounds. It is also used as an intermediate in the production of other chemicals such as pharmaceuticals and agrochemicals. Additionally, 2-Bromo-1,3-dioxolane is used in the development of new materials such as polymers and resins.
Eigenschaften
CAS-Nummer |
139552-12-8 |
|---|---|
Produktname |
2-Bromo-1,3-dioxolane |
Molekularformel |
C3H5BrO2 |
Molekulargewicht |
152.97 g/mol |
IUPAC-Name |
2-bromo-1,3-dioxolane |
InChI |
InChI=1S/C3H5BrO2/c4-3-5-1-2-6-3/h3H,1-2H2 |
InChI-Schlüssel |
YROOUORHOYWJHN-UHFFFAOYSA-N |
SMILES |
C1COC(O1)Br |
Kanonische SMILES |
C1COC(O1)Br |
Synonyme |
1,3-Dioxolane,2-bromo-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



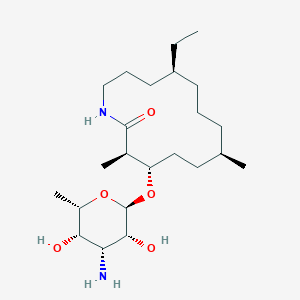
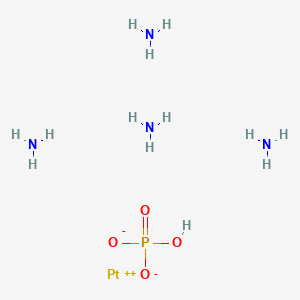
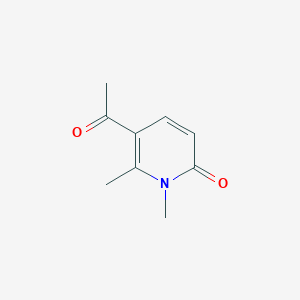

![2-[(1R,2R)-2-Hydroxycyclopentyl]-isoindole-1,3-dione](/img/structure/B144102.png)

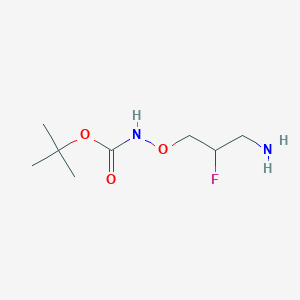

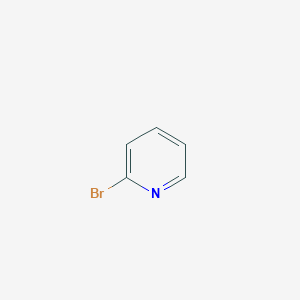
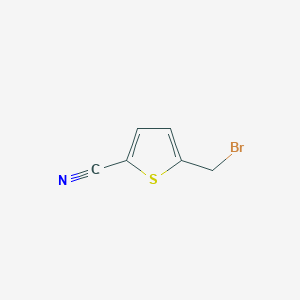
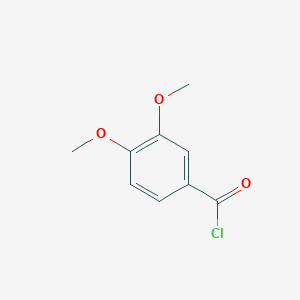
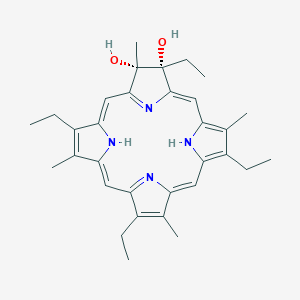
![6-[3-[4-(2-Hydroxyphenyl)piperazinyl]propylamino]-1,3-dimethyluracil](/img/structure/B144119.png)
